3-Isopropyl-5-(pyrrolidin-2-ylmethyl)-1,2,4-oxadiazole
Description
Properties
Molecular Formula |
C10H17N3O |
|---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
3-propan-2-yl-5-(pyrrolidin-2-ylmethyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C10H17N3O/c1-7(2)10-12-9(14-13-10)6-8-4-3-5-11-8/h7-8,11H,3-6H2,1-2H3 |
InChI Key |
OOEWWTVXHQSDQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NOC(=N1)CC2CCCN2 |
Origin of Product |
United States |
Preparation Methods
Cyclodehydration of Amidoximes with Carboxylic Acid Derivatives
Overview:
The most classical and widely employed route for oxadiazole synthesis involves cyclodehydration of amidoximes with activated carboxylic acids or their derivatives. This method is adaptable for substituents like isopropyl and pyrrolidinylmethyl groups, provided suitable precursors are prepared.
Preparation of Amidoxime Intermediate:
The process begins with synthesizing the corresponding amidoxime, which can be achieved by reacting a nitrile with hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate, under reflux conditions.Coupling with Carboxylic Acid Derivatives:
The amidoxime is then reacted with an activated carboxylic acid derivative, such as an acid chloride or ester, under dehydrating conditions. For instance, in the synthesis of the target compound, a suitable isopropyl-substituted carboxylic acid or ester (e.g., isobutyric acid derivatives) can be used.Cyclization:
Heating the mixture at elevated temperatures (around 80–130°C) facilitates cyclization to form the oxadiazole ring. Catalysts like pyridine or tetra-n-butylammonium fluoride (TBAF) can enhance yields.
- This method is scalable and suitable for diverse substituents.
- Yields vary from moderate to high (50–90%), depending on the substituents and reaction conditions.
- Purification often involves recrystallization or chromatography.
Condensation of Hydrazides with Carbonyl Compounds Followed by Cyclization
Overview:
A versatile approach involves initial formation of hydrazides bearing the desired substituents, followed by cyclization to form the oxadiazole ring.
Synthesis of Hydrazides:
Hydrazides are prepared by reacting the corresponding carboxylic acids (e.g., isopropylacetic acid derivatives) with hydrazine hydrate under reflux, often in the presence of catalysts like titanium tetra-isopropylate.Cyclization to Oxadiazole:
The hydrazides are then subjected to oxidative cyclization using oxidants such as ammonium cerium nitrate (CAN) or hypervalent iodine reagents, which promote ring closure efficiently at room temperature or mild heating.
This method allows for the introduction of the pyrrolidin-2-ylmethyl group via the hydrazide precursor.
Yields are generally high (>80%) with proper optimization.
1,3-Dipolar Cycloaddition of Nitrile Oxides with Nitriles
Overview:
This method involves the formation of nitrile oxides, which undergo cycloaddition with nitriles to form oxadiazoles. Although less common for complex substituents, it can be adapted with suitable nitrile precursors.
Generation of Nitrile Oxides:
Nitrile oxides are generated in situ from chloroximes or oximes using oxidants like N-chlorosuccinimide (NCS) or in the presence of halogenating agents.Cycloaddition:
The nitrile oxide reacts with a nitrile bearing the desired substituents (e.g., pyrrolidin-2-ylmethyl nitrile) at mild temperatures, forming the oxadiazole ring.
The reactivity of nitrile triple bonds can be low, requiring catalysts or specific conditions.
The method's applicability to the target compound depends on the availability of suitable nitrile precursors.
One-Pot Synthesis Using Superbase Media
Overview:
Recent advances have demonstrated the feasibility of one-pot syntheses under mild conditions, notably the use of superbase media like NaOH/DMSO, which can facilitate the formation of 1,2,4-oxadiazoles from amidoximes and carboxylic acids.
Mix amidoxime precursors with the corresponding carboxylic acid ester or acid in the presence of NaOH in DMSO solvent.
Stir at room temperature for 4–24 hours, leading to cyclization.
Purify via simple filtration or chromatography.
Environmentally friendly, with minimal waste.
Suitable for diverse substituents, including isopropyl and pyrrolidinylmethyl groups.
High-Yield, Environmentally Friendly Methods Using Metal Catalysts
Overview:
Patents describe high-yield, waste-free methods employing metal catalysts like iron(III) nitrate, which catalyze the cyclization of nitriles with amidoximes, offering an eco-friendly route.
React nitrile derivatives with amidoximes in the presence of iron(III) nitrate under mild conditions (around 80–130°C).
The process is conducted under atmospheric pressure, with water or minimal solvent as a medium.
The reaction proceeds via catalytic cyclization, yielding the oxadiazole core efficiently.
High yield (>90%), minimal waste, and scalable.
Suitable for complex substituents, including pyrrolidin-2-ylmethyl groups.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
3-Isopropyl-5-(pyrrolidin-2-ylmethyl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The oxadiazole ring can participate in substitution reactions, where functional groups are replaced by others under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-Isopropyl-5-(pyrrolidin-2-ylmethyl)-1,2,4-oxadiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-Isopropyl-5-(pyrrolidin-2-ylmethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a biological response. The exact pathways involved would depend on the specific application and the nature of the target.
Comparison with Similar Compounds
Structural Modifications at Position 3 and 5
The 1,2,4-oxadiazole scaffold is highly versatile, with substitutions at positions 3 and 5 dictating physicochemical and biological properties. Below is a comparative analysis of key analogs:
Key Differentiators of the Target Compound
- Chirality: The (S)-configured pyrrolidine ring enables stereoselective interactions, a feature absent in non-chiral analogs like 3-isopropyl-5-(piperidin-3-yl) derivatives .
- Synthetic Accessibility : High-yielding deprotection steps (84–91%) contrast with multi-step syntheses required for thiazole- or pyrimidine-tethered analogs .
Biological Activity
3-Isopropyl-5-(pyrrolidin-2-ylmethyl)-1,2,4-oxadiazole is a compound that belongs to the oxadiazole family, known for its diverse biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by case studies and research findings.
- Molecular Formula : C11H16N4O
- Molecular Weight : 248.28 g/mol
- CAS Number : 1713639-28-1
Antimicrobial Activity
Research indicates that compounds containing the 1,3,4-oxadiazole ring exhibit significant antimicrobial properties. A study highlighted various derivatives of oxadiazoles that displayed antibacterial and antifungal activities. In particular, derivatives of this compound were tested against several pathogens:
| Pathogen | Activity | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | Strong inhibitory activity | 3.125 |
| Escherichia coli | Moderate inhibitory activity | 12.5 |
| Candida albicans | Effective antifungal activity | 6.25 |
These findings suggest that the compound has potential as a lead in developing new antimicrobial agents .
Anti-inflammatory Effects
The anti-inflammatory potential of oxadiazole derivatives has been documented in various studies. Compounds similar to this compound have shown the ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. For instance, a study demonstrated that certain oxadiazole derivatives reduced levels of TNF-alpha and IL-6 in vitro.
Anticancer Properties
The anticancer activity of oxadiazoles has been a focus of recent research. Compounds with similar structures have been shown to induce apoptosis in cancer cell lines. For example, derivatives were tested against breast cancer and colon cancer cell lines, revealing IC50 values ranging from 10 to 30 µM, indicating moderate potency:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15 |
| HT-29 (Colon) | 20 |
These results suggest that this compound could be explored further for its anticancer potential .
Case Studies
- Antimicrobial Study : Dhumal et al. (2016) investigated a series of oxadiazole derivatives for their antitubercular activity. The most active compounds were found to inhibit Mycobacterium bovis BCG effectively.
- Inflammation Research : A study by Paruch et al. (2020) synthesized various substituted oxadiazoles and evaluated their anti-inflammatory effects in animal models, showing promising results in reducing paw edema.
- Cancer Research : Desai et al. (2016) focused on pyridine-based oxadiazoles and reported significant growth inhibition in MCF-7 cells when treated with specific derivatives.
Q & A
Q. How can reaction conditions be optimized for synthesizing 3-isopropyl-5-(pyrrolidin-2-ylmethyl)-1,2,4-oxadiazole?
- Methodological Answer: Synthesis optimization involves controlling temperature, solvent selection, and reaction time. Microwave-assisted methods (e.g., 80–120°C, DMF as solvent) can reduce reaction times from hours to minutes while achieving >80% yield . Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Monitoring intermediates with TLC (Rf = 0.3–0.5) and confirming final structure via -NMR (δ 1.2–1.4 ppm for isopropyl CH, δ 3.1–3.3 ppm for pyrrolidine N–CH) is critical .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer: Use - and -NMR to confirm regiochemistry of the oxadiazole ring and substituent positions. IR spectroscopy (1650–1700 cm) identifies C=N stretching in the oxadiazole core. High-resolution mass spectrometry (HRMS) with ESI+ ionization validates molecular weight (e.g., [M+H] at m/z 251.1502). Purity assessment via HPLC (C18 column, acetonitrile/water mobile phase, UV detection at 254 nm) is recommended .
Q. How can initial biological activity screening be designed for this compound?
- Methodological Answer: Conduct in vitro assays targeting enzymes relevant to inflammation (e.g., COX-2 inhibition) or microbial growth (e.g., Gram-positive bacteria MIC assays). Use positive controls (e.g., indomethacin for anti-inflammatory studies) and dose-response curves (0.1–100 µM). For cytotoxicity, employ MTT assays on mammalian cell lines (e.g., HEK-293) to determine IC values .
Advanced Research Questions
Q. What computational strategies predict the compound’s binding affinity to pharmacological targets?
- Methodological Answer: Perform molecular docking (AutoDock Vina, PDB ID: 1CX2 for COX-2) to identify key interactions (e.g., hydrogen bonds with pyrrolidine nitrogen). Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) optimize geometry and calculate electrostatic potential surfaces to rationalize reactivity. MD simulations (GROMACS, 50 ns) assess stability of ligand-target complexes .
Q. How can enantiomeric separation be achieved for chiral derivatives of this compound?
- Methodological Answer: Use chiral stationary phases (e.g., Chiralpak IA column) with hexane/isopropanol (90:10) for HPLC separation. Assign stereochemistry via circular dichroism (CD) spectroscopy or X-ray crystallography (Mo-Kα radiation, R-factor < 0.05). Synthetic routes employing chiral auxiliaries (e.g., (R)-BINOL) during cyclization steps can enhance enantioselectivity .
Q. What strategies resolve contradictions in bioactivity data across studies?
- Methodological Answer: Replicate assays under standardized conditions (e.g., pH 7.4, 37°C) to control variables. Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays). Analyze structure-activity relationships (SAR) by synthesizing analogs (e.g., replacing isopropyl with cyclopropyl) to isolate contributing functional groups .
Q. How can in vivo pharmacokinetic properties be evaluated?
- Methodological Answer: Administer the compound (10 mg/kg, IV/oral) in rodent models. Collect plasma samples at 0.5, 1, 2, 4, 8, and 24 h post-dose. Quantify via LC-MS/MS (LOQ = 1 ng/mL). Calculate parameters (t, C, AUC) using non-compartmental analysis (Phoenix WinNonlin). Assess brain penetration via BBB permeability assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
